3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Description
3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C19H14ClN3O2S and its molecular weight is 383.85. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives, such as those related to N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-chlorobenzamide, have been extensively studied for their antitumor properties. For instance, novel N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems have been synthesized and evaluated for their potential antitumor activity in vitro against human tumor cell lines. This evaluation indicated considerable anticancer activity against some cancer cell lines, suggesting the potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
The benzothiazole nucleus has been integrated into compounds that show significant antimicrobial activity. Synthesis and evaluation of new compounds involving the benzothiazole moiety have been conducted to explore their effectiveness against various bacterial and fungal strains. Such studies aim to address the growing concern over antimicrobial resistance and to discover new agents with effective antimicrobial properties (Rezki, 2016).
Enzyme Inhibition
Compounds containing the benzothiazole structure have been explored for their enzyme inhibitory activities. For example, benzothiazole derivatives bearing piperazine and thiocarbamate moieties have been synthesized and investigated for their potential anticholinesterase properties. Such compounds could have implications in treating diseases characterized by acetylcholinesterase (AChE) activity alterations, like Alzheimer's disease (Mohsen, Kaplancıklı, Özkay, & Yurttaş, 2014).
Photovoltaic Efficiency and Ligand-Protein Interactions
The benzothiazole derivatives have also been studied for their photochemical and thermochemical modeling, analyzing their ability to be used as photosensitizers in dye-sensitized solar cells (DSSCs). This research extends the application of benzothiazole derivatives beyond pharmaceuticals into material science, showing their potential in improving photovoltaic efficiency. Additionally, molecular docking studies have been utilized to understand the binding interactions of these compounds with proteins, indicating their versatility in scientific research applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-3-9-23-16-8-7-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-5-4-6-14(20)10-13/h1,4-8,10-11H,9H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGMZTQAZVVPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.